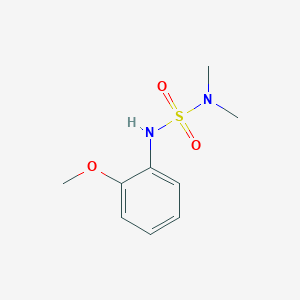
N'-(2-methoxyphenyl)-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N,N-dimethylsulfamide, also known as MMS or NSC 319726, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMS is a sulfamide derivative that has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines. In microbial cells, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide is believed to disrupt the cell membrane and inhibit the activity of enzymes involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects:
N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. Inflammatory cells, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to decrease the production of pro-inflammatory cytokines and inhibit the migration of immune cells. Additionally, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in lab experiments is its broad range of potential therapeutic applications. N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a versatile compound for various fields of research. Additionally, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide is relatively easy to synthesize and purify, which makes it accessible for lab experiments. One limitation of using N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in lab experiments is its potential toxicity. N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide. One direction is to further investigate the mechanism of action of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in cancer cells, inflammatory cells, and microbial cells. Understanding the specific targets and pathways of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide may lead to the development of more effective therapeutic applications. Another direction is to investigate the potential of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in combination with other compounds or therapies. Combining N'-(2-methoxyphenyl)-N,N-dimethylsulfamide with other anti-cancer, anti-inflammatory, or antimicrobial agents may enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential toxicity and safety of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in vivo, which may inform its clinical applications.
Méthodes De Synthèse
N'-(2-methoxyphenyl)-N,N-dimethylsulfamide can be synthesized by reacting 2-methoxyaniline with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through an amide bond formation between the amine group of 2-methoxyaniline and the sulfamoyl chloride group of dimethylsulfamoyl chloride. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has also been studied for its anti-inflammatory properties, which may be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
1-(dimethylsulfamoylamino)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)10-8-6-4-5-7-9(8)14-3/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDYCLCZSWMULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

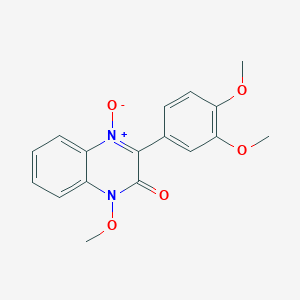
![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)
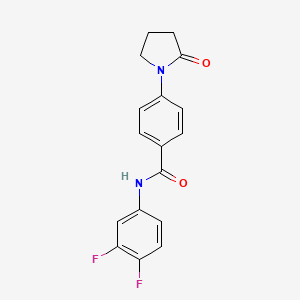
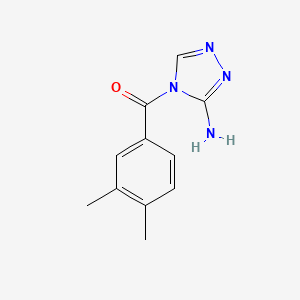

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)
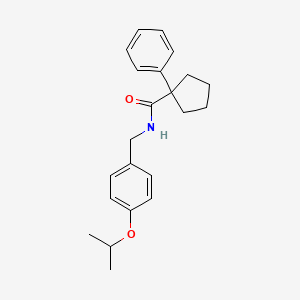

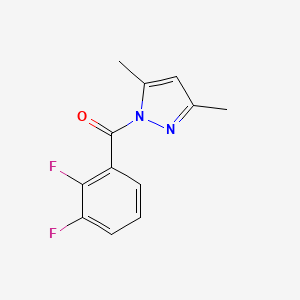
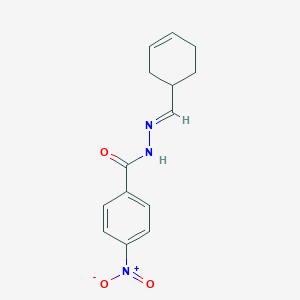
![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)

![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
